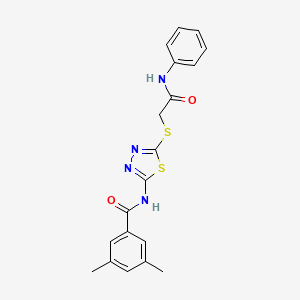

3,5-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

This compound is a 1,3,4-thiadiazole derivative featuring a 3,5-dimethylbenzamide moiety at the 2-position and a thioethyl linker with a 2-oxo-2-(phenylamino) substituent at the 5-position of the thiadiazole ring. The 1,3,4-thiadiazole core is known for its broad biological activities, including antifungal, antibacterial, and insecticidal properties .

Propiedades

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-8-13(2)10-14(9-12)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESDBUCBQKSVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,5-Dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections provide a detailed overview of its biological activity based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |

| Molecular Formula | C19H18N4O2S2 |

| CAS Number | 1207020-54-9 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.

- Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling.

- Gene Expression Regulation : It may affect the expression of genes related to cell growth and apoptosis.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives. For example:

-

Cytotoxicity Studies : this compound has shown significant cytotoxic effects against various cancer cell lines. In vitro tests demonstrated that it inhibits the growth of lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) cells with varying IC50 values .

Cell Line IC50 Value (µg/mL) A549 (Lung Cancer) 12.5 SK-MEL-2 (Skin Cancer) 4.27 HCT15 (Colon Cancer) 10.0 - Structure-Activity Relationship : The presence of specific substituents on the thiadiazole ring significantly influences the anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cells .

Antimicrobial and Antifungal Activity

Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial and antifungal effects against various pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory Effect |

| Escherichia coli | Moderate Activity |

| Candida albicans | Significant Inhibition |

Case Studies

- Antioxidant Properties : A study highlighted that thiadiazole derivatives exhibit antioxidant activity through free radical scavenging mechanisms. The compound was evaluated using DPPH assay methods and showed promising results in reducing oxidative stress in cells .

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls. These findings suggest potential therapeutic applications in oncology .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies indicate that derivatives containing the thiadiazole moiety exhibit broad-spectrum activity against various bacterial strains. The structural features of 3,5-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are designed to optimize interactions with bacterial targets, potentially leading to the development of new antimicrobial agents .

Anticancer Properties

Research has shown that compounds within the thiadiazole family can act as effective inhibitors of tumor growth and cancer cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cancer progression. Specifically, the compound may inhibit enzymes or receptors that are critical for cancer cell survival and proliferation .

Case Study: Thiadiazole Derivatives in Cancer Treatment

A study explored various thiadiazole derivatives, including those similar to this compound. These compounds were evaluated for their efficacy against different cancer cell lines. Results indicated significant cytotoxic effects and the ability to induce apoptosis in cancer cells .

Biochemical Research

Enzyme Inhibition

The compound's ability to bind to specific enzymes makes it a candidate for enzyme inhibition studies. It may interact with enzymes involved in metabolic pathways or signal transduction, potentially serving as a lead compound for drug development targeting metabolic disorders or cancers .

Gene Expression Modulation

Preliminary research suggests that this compound can influence gene expression related to critical cellular processes such as apoptosis and cell cycle regulation. This property could be harnessed in therapeutic applications aimed at correcting dysregulated gene expression in diseases like cancer .

Structural Features and Mechanism of Action

The structural complexity of this compound contributes to its biological activity:

| Feature | Description |

|---|---|

| Thiadiazole Ring | Enhances biological activity through specific interactions with targets. |

| Methyl Substituents | Increase solubility and potentially modify binding affinity to biological targets. |

| Benzamide Moiety | Provides additional sites for interaction with receptors and enzymes. |

Future Research Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To elucidate the precise molecular mechanisms underlying its biological effects.

- Structure-Activity Relationship (SAR): To optimize its chemical structure for enhanced potency and selectivity against specific targets.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

Analysis :

- Flexibility vs. In contrast, the benzylidene group in creates a rigid planar structure, which may limit binding adaptability.

- Substituent Interactions: The phenylamino group in the target compound could form hydrogen bonds with CYP51’s heme cofactor, similar to azole antifungals. The methylsulfanyl group in enhances hydrophobicity, favoring membrane penetration but possibly reducing target specificity.

Antifungal Activity and Mechanism

The cyclohexylamino-thiadiazole derivatives in demonstrated anti-Candida activity (MIC: 2–16 µg/mL) and ergosterol biosynthesis inhibition (~50–80% at 32 µg/mL) . While direct data for the target compound is unavailable, its structural features suggest a similar mechanism:

- Ergosterol Inhibition: The phenylamino group may coordinate with CYP51’s iron atom, disrupting ergosterol synthesis. Computational tools like AutoDock Vina could predict binding affinity differences between the target compound and analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.